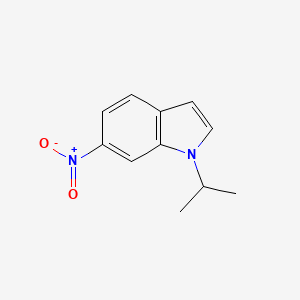
Indium(3+);iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium(3+);iodide, also known as indium triiodide, is a chemical compound composed of indium and iodine with the formula InI₃. It appears as a pale yellow, highly hygroscopic monoclinic solid. This compound is notable for its high solubility in water and its ability to form dimeric molecules in its crystalline state .
Preparation Methods
Indium(3+);iodide can be synthesized through several methods:
Direct Reaction with Iodine Vapor: Indium reacts with iodine vapor to form this compound[ 2 \text{In} + 3 \text{I}_2 \rightarrow 2 \text{InI}_3 ]
Evaporation of Indium in Hydroiodic Acid: Another method involves the evaporation of a solution of indium in hydroiodic acid (HI).
Chemical Reactions Analysis
Indium(3+);iodide undergoes various chemical reactions, including:
Oxidation: In the presence of water vapor, this compound reacts with oxygen at 245°C to form indium(3+);oxide iodide.
Substitution: It can participate in substitution reactions where iodide ions are replaced by other anions or ligands.
Reduction: this compound can be reduced to lower oxidation states of indium under specific conditions.
Common reagents used in these reactions include oxygen, water vapor, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Indium(3+);iodide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of indium(3+);iodide varies depending on its application:
Comparison with Similar Compounds
Indium(3+);iodide can be compared with other indium halides such as:
Indium(3+);chloride (InCl₃): A white solid used in the semiconductor industry.
Indium(3+);bromide (InBr₃): A pale yellow solid used as a water-tolerant Lewis acid in organic synthesis.
This compound is unique due to its high solubility in water and its ability to form dimeric molecules, which distinguishes it from other indium halides .
Properties
Molecular Formula |
IIn+2 |
|---|---|
Molecular Weight |
241.722 g/mol |
IUPAC Name |
indium(3+);iodide |
InChI |
InChI=1S/HI.In/h1H;/q;+3/p-1 |
InChI Key |
ZTJSGBLHPZFOEI-UHFFFAOYSA-M |
Canonical SMILES |
[In+3].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


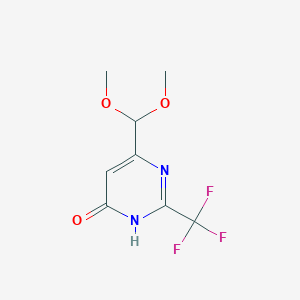
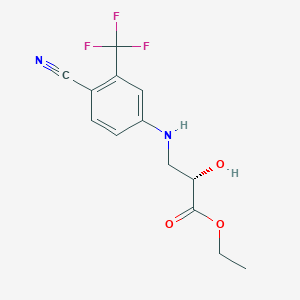

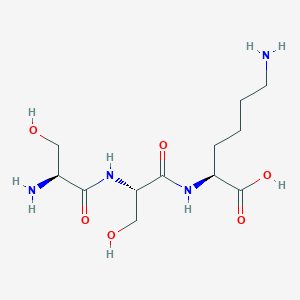
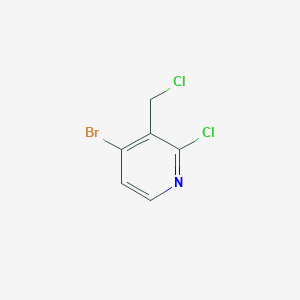
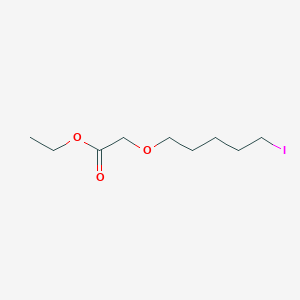
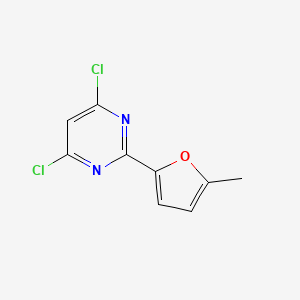
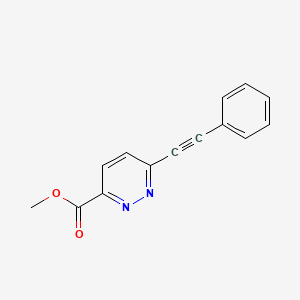
![Tert-butyl N-pyrrolo[1,2-B]pyridazin-4-ylcarbamate](/img/structure/B13916916.png)
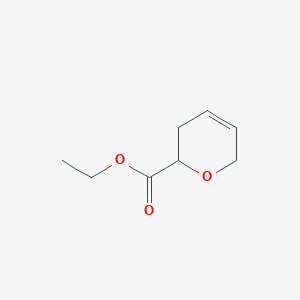
![9H-fluoren-9-ylmethyl N-[(2S)-1-phenyl-3-trityloxypropan-2-yl]carbamate](/img/structure/B13916927.png)
